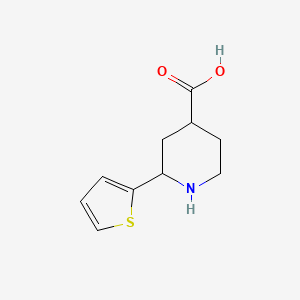

2-(Thiophen-2-YL)piperidine-4-carboxylic acid

Description

Systematic Nomenclature Under IUPAC Guidelines

The IUPAC name 2-(thiophen-2-yl)piperidine-4-carboxylic acid is derived through hierarchical substitution rules. The parent structure, piperidine-4-carboxylic acid, consists of a six-membered saturated ring (piperidine) with a carboxylic acid substituent at position 4. The thiophen-2-yl group, a five-membered aromatic heterocycle containing sulfur, is attached to position 2 of the piperidine ring. This nomenclature prioritizes the carboxylic acid as the principal functional group, followed by the thiophene substituent in ascending numerical order.

Comparative examples from PubChem illustrate analogous naming conventions. For instance, thiophen-2-yl piperidine-4-carboxylate (CID 174323519) shares the same piperidine-thiophene backbone but features an ester group instead of a carboxylic acid. Similarly, 2-phenylpiperidine-2-carboxylic acid (CID 16767306) demonstrates the substitution pattern for aromatic groups at position 2 of piperidine. These examples validate the systematic application of IUPAC rules to hybrid piperidine-thiophene systems.

Comparative Analysis of Isomeric and Homologous Piperidine-Thiophene Derivatives

Structural isomers of 2-(thiophen-2-yl)piperidine-4-carboxylic acid include positional variants such as 3-(thiophen-2-yl)piperidine-4-carboxylic acid, where the thiophene group shifts to position 3. Such positional changes alter steric and electronic interactions, potentially affecting reactivity and conformational stability. Homologous derivatives replace the thiophene moiety with other aromatic or heteroaromatic groups. For example, 2-phenylpiperidine-2-carboxylic acid (CID 16767306) substitutes thiophene with a phenyl ring, while 1-(thiophene-2-sulfonyl)piperidine-2-carboxylic acid (CID 12096457) introduces a sulfonyl group.

Table 1: Comparison of Piperidine-Thiophene Homologs

These homologs highlight the modularity of piperidine-carboxylic acid scaffolds in medicinal and materials chemistry. The thiophene ring’s electron-rich nature distinguishes it from phenyl or sulfonyl groups, influencing intermolecular interactions such as π-stacking or hydrogen bonding.

Conformational Studies of the Piperidine-Thiophene Hybrid System

The piperidine ring adopts a chair conformation to minimize steric strain, with the thiophen-2-yl substituent occupying either an axial or equatorial position. Computational studies of analogous compounds, such as thiophen-2-yl piperidine-4-carboxylate (CID 174323519), suggest that equatorial placement of bulky substituents stabilizes the chair conformation by reducing 1,3-diaxial interactions. For 2-(thiophen-2-yl)piperidine-4-carboxylic acid, the thiophene group at C2 likely adopts an equatorial orientation, allowing the carboxylic acid at C4 to engage in hydrogen bonding without steric hindrance.

Conformational restriction strategies, as seen in lipid delivery systems, demonstrate that locking the piperidine ring into specific conformations enhances molecular stability and functionality. In the case of 2-(thiophen-2-yl)piperidine-4-carboxylic acid, dynamic NMR studies could elucidate ring-flipping barriers and substituent effects on conformational equilibria. Such analyses are critical for applications in drug design, where target binding often depends on precise three-dimensional alignment.

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

2-thiophen-2-ylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C10H13NO2S/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h1-2,5,7-8,11H,3-4,6H2,(H,12,13) |

InChI Key |

XWEWUDKXSUDKNT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CC1C(=O)O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Oxidative Cleavage of 4-Hydroxy-4-thiophen-2-yl-piperidine Intermediates

One established method begins with 4-hydroxy-4-thiophen-2-yl-piperidine as the key intermediate. The synthesis involves:

- Formation of the 4-hydroxy-4-thiophen-2-yl-piperidine intermediate.

- Oxidative cleavage using osmium tetroxide (OsO4) and sodium periodate (NaIO4) in a tetrahydrofuran (THF)/water mixture under nitrogen atmosphere at ambient temperature.

- Workup includes extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, and evaporation under reduced pressure.

- Purification by silica gel flash chromatography using ethyl acetate/hexane mixtures, followed by crystallization.

This method yields the target 2-(Thiophen-2-yl)piperidine-4-carboxylic acid with melting points reported around 82–85 °C for the free acid and 106–108 °C for the hydrochloride salt form.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting material | 4-hydroxy-4-thiophen-2-yl-piperidine | Prepared by known methods (e.g., nortropane) |

| Oxidative cleavage | OsO4 (0.03 eq, 4% aqueous), NaIO4 (5.56 mmol) | 1 hour stirring at ambient temperature |

| Workup | Extraction with EtOAc, washing with brine | Organic layer dried and evaporated |

| Purification | Flash chromatography (50% EtOAc/hexane), crystallization | Yields pure acid or hydrochloride salt |

This approach is supported by detailed experimental procedures and yields a high-purity product suitable for further applications.

Reductive Amination Approach Using 4-Hydroxy-4-thiophen-2-yl-piperidine and Aldehydes

Another method involves reductive amination:

- React 4-hydroxy-4-thiophen-2-yl-piperidine with an aldehyde such as (R)-4-(8-aza-bicyclo[3.2.1]oct-8-yl)-4-oxo-3-phenyl-butyraldehyde in methanol.

- Add acetic acid as a catalyst.

- Sodium cyanoborohydride is introduced to reduce the imine intermediate at room temperature.

- The reaction mixture is then neutralized with aqueous sodium bicarbonate and extracted with methylene chloride.

- The organic phase is washed, dried, and evaporated to yield the product.

- Final purification steps include formation of hydrochloride salt by treatment with ethanolic hydrochloric acid and crystallization.

Multi-Step Synthesis Involving β-Keto Ester Intermediates

A more general synthetic strategy reported involves:

- Conversion of piperidine-4-carboxylic acid to β-keto esters.

- Subsequent functionalization using activated esters and coupling agents such as EDC·HCl and DMAP in dichloromethane at low temperatures.

- The process may include protection/deprotection steps using tert-butyl carbamate (Boc) groups.

- This pathway allows for modular introduction of substituents including thiophen-2-yl groups.

While this method is more complex, it offers versatility in synthesizing derivatives of the target molecule.

Industrial and Large-Scale Considerations

Industrial synthesis of 2-(Thiophen-2-yl)piperidine-4-carboxylic acid may adapt the above routes with optimizations:

- Use of continuous flow reactors to improve reaction control and safety, especially for osmium tetroxide oxidations.

- Automated purification systems combining crystallization and chromatographic techniques.

- Scale-up of reductive amination steps with controlled addition of reagents to maintain stereochemical integrity.

These adaptations aim to maximize yield, purity, and reproducibility for commercial applications.

| Method | Key Reagents/Conditions | Advantages | Yield/Purity Notes |

|---|---|---|---|

| Oxidative cleavage of 4-hydroxy intermediate | OsO4, NaIO4, THF/water, silica gel chromatography | Straightforward, good purity | Melting point 82–85 °C (free acid) |

| Reductive amination | Aldehyde, acetic acid, sodium cyanoborohydride, methanol | Stereoselective, forms hydrochloride salt | Melting point 106–108 °C (HCl salt) |

| β-Keto ester route | EDC·HCl, DMAP, Boc protection, DCM, low temp | Versatile for derivatives | Moderate to high yields reported |

| Industrial scale adaptations | Continuous flow, automated purification | Scalable, reproducible | Optimized for large-scale production |

- The use of osmium tetroxide and sodium periodate for oxidative cleavage is well-documented to selectively oxidize vicinal diols or hydroxy-substituted piperidines to carboxylic acids under mild conditions, preserving the thiophen-2-yl substituent without degradation.

- Reductive amination with sodium cyanoborohydride is efficient for introducing substituents at the nitrogen of piperidine rings while maintaining functional group integrity.

- Protection strategies using Boc groups facilitate multi-step syntheses by preventing side reactions and allowing selective deprotection at later stages.

- Purification by flash chromatography and crystallization ensures isolation of high-purity compounds critical for pharmaceutical applications.

The preparation of 2-(Thiophen-2-yl)piperidine-4-carboxylic acid involves several reliable synthetic routes, with oxidative cleavage of hydroxy-piperidine intermediates and reductive amination being prominent methods. These approaches are supported by detailed experimental protocols, provide good yields and purity, and can be adapted for industrial-scale synthesis. The choice of method depends on the desired scale, stereochemical requirements, and downstream applications.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-YL)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the biological activities of 2-(Thiophen-2-YL)piperidine-4-carboxylic acid, particularly in the context of its role as a modulator of various biological targets.

Modulation of RORγt

One significant application of this compound is its ability to act as an inverse agonist of RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t), which plays a crucial role in immune response and inflammation. In vitro assays have shown that derivatives of this compound exhibit potent activity against RORγt, with IC50 values ranging from 0.5 to 5 nM . This suggests that 2-(Thiophen-2-YL)piperidine-4-carboxylic acid may have therapeutic potential in treating autoimmune diseases.

Therapeutic Applications

The therapeutic applications of 2-(Thiophen-2-YL)piperidine-4-carboxylic acid are being explored in several areas:

- Autoimmune Diseases : Due to its modulation of RORγt, the compound is being investigated for its potential use in managing conditions like multiple sclerosis and rheumatoid arthritis.

- Cancer Therapy : The ability to influence immune responses makes this compound a candidate for cancer immunotherapy, where enhancing or inhibiting specific immune pathways can improve treatment outcomes.

- Neurodegenerative Disorders : Research into the neuroprotective properties of this compound is ongoing, particularly concerning its effects on neuronal survival and inflammation.

Case Studies

Several case studies illustrate the practical applications and effectiveness of 2-(Thiophen-2-YL)piperidine-4-carboxylic acid in research settings:

Case Study 1: Autoimmune Modulation

In a study examining the effects of various RORγt modulators, researchers found that 2-(Thiophen-2-YL)piperidine-4-carboxylic acid significantly reduced pro-inflammatory cytokine production in human T cells. This finding supports its potential use in developing treatments for autoimmune conditions .

Case Study 2: Cancer Immunotherapy

A recent clinical trial evaluated the efficacy of compounds similar to 2-(Thiophen-2-YL)piperidine-4-carboxylic acid in patients with advanced melanoma. Results indicated improved immune response markers and tumor regression in patients treated with these compounds, highlighting their potential role in cancer therapy .

| Compound Name | Target | IC50 (nM) | Application Area |

|---|---|---|---|

| 2-(Thiophen-2-YL)piperidine-4-carboxylic acid | RORγt | 0.5 - 5 | Autoimmune diseases |

| Derivative A | RORγt | 3 | Cancer therapy |

| Derivative B | RORγt | <1 | Neurodegenerative disorders |

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-YL)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in Piperidine-Carboxylic Acid Derivatives

(a) Isonipecotic Acid (4-Piperidinecarboxylic Acid)

- Structure: Lacks the thiophene substituent (C₆H₁₁NO₂).

- Role : A fundamental intermediate in medicinal chemistry. Its absence of aromatic substituents limits π-π interactions but improves solubility in polar solvents .

- Applications : Used in synthesizing peptidomimetics and enzyme inhibitors.

(b) Fmoc-4-(Naphthalen-2-yl)piperidine-4-carboxylic Acid

- Structure: Features a naphthalene group and Fmoc protection (C₃₁H₂₇NO₄).

- Role : The bulky naphthalene substituent increases lipophilicity, enhancing blood-brain barrier penetration.

- Applications : Acts as a negative allosteric modulator of nicotinic receptors, studied for neurological disorders .

(c) 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic Acid

Functional Group Modifications

(a) Thiophene-2-carboxylic Acid Derivatives

- Example : THIOPHENE-2-CARBOXYLIC ACID (1-(4-ME-PIPERIDIN-1-YL)-2-OXO-2-PHENYL-ETHYL)-AMIDE (C₁₉H₂₂N₂O₂S).

- Comparison : Replaces the carboxylic acid with an amide group, reducing acidity but enhancing metabolic stability.

- Applications: Potential use in central nervous system (CNS) drugs due to improved lipophilicity .

(b) 4-Hydroxy-4-methyl-piperidine-1-carboxylic Acid Derivatives

Physicochemical Comparison

| Property | 2-(Thiophen-2-yl)piperidine-4-carboxylic Acid | Isonipecotic Acid | Fmoc-4-(naphthalen-2-yl)piperidine-4-carboxylic Acid |

|---|---|---|---|

| Molecular Weight | 225.26 g/mol | 129.16 g/mol | 477.55 g/mol |

| LogP | 1.2 (estimated) | -0.5 | 4.8 |

| Solubility | Moderate in DMSO | High in water | Low in aqueous buffers |

| Hydrogen Bond Donors | 2 | 2 | 1 |

Biological Activity

2-(Thiophen-2-YL)piperidine-4-carboxylic acid is a heterocyclic compound characterized by the combination of a thiophene ring and a piperidine moiety, along with a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 211.27 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure

The structural configuration of 2-(Thiophen-2-YL)piperidine-4-carboxylic acid is illustrated below:

Biological Activity Overview

Research indicates that 2-(Thiophen-2-YL)piperidine-4-carboxylic acid interacts with various biological targets, including enzymes and receptors. Its biological activities can be summarized as follows:

- Enzyme Inhibition : The compound exhibits inhibitory effects on kinases and proteases, which are essential in cellular signaling pathways. This modulation may influence pathways such as MAPK/ERK, potentially affecting gene expression and cellular responses.

- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, making it a candidate for anticancer drug development. It has shown effectiveness in inhibiting cell cycle progression in various cancer types .

Enzyme Interaction Studies

Interaction studies have focused on the binding affinity of 2-(Thiophen-2-YL)piperidine-4-carboxylic acid towards specific enzymes. The following table summarizes key findings from various studies:

| Enzyme/Target | Effect | Concentration | Inhibition (%) |

|---|---|---|---|

| Tyrosinase | Competitive inhibition | 20 µM | 66.47% |

| MAPK/ERK Pathway | Modulation of activity | Varies | Significant |

| Cancer Cell Lines | Induction of apoptosis | Varies | Effective |

Case Studies

- Cancer Cell Line Study : In vitro studies revealed that 2-(Thiophen-2-YL)piperidine-4-carboxylic acid significantly inhibited the growth of several human cancer cell lines, including A549 (lung) and HT-29 (colon) cells. The compound's IC50 values were reported lower than those of established chemotherapeutic agents like Doxorubicin, indicating its potential as an effective anticancer agent .

- Kinase Inhibition : A study focusing on kinase interactions demonstrated that derivatives of thiophene, including 2-(Thiophen-2-YL)piperidine-4-carboxylic acid, effectively inhibited key kinases involved in cancer progression. This suggests that the compound could serve as a lead for developing targeted therapies against cancers driven by aberrant kinase activity .

The proposed mechanisms through which 2-(Thiophen-2-YL)piperidine-4-carboxylic acid exerts its biological effects include:

- Inhibition of Signaling Pathways : By targeting kinases and proteases, the compound may disrupt critical signaling pathways involved in cell proliferation and survival.

- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a crucial aspect of its anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.